molecular formula C44H69N15O9S B1662685 adrenorphin

adrenorphin

Cat. No.: B1662685
M. Wt: 984.2 g/mol
InChI Key: XJOQRTJDYAHKPY-MWSMAVIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Adrenorphin has several scientific research applications, including:

Mechanism of Action

Adrenorphin, also referred to as Metorphamide, is an endogenous, C-terminally amidated, opioid octapeptide . It is produced from the proteolytic cleavage of proenkephalin A and is widely distributed throughout the mammalian brain .

Target of Action

this compound exhibits potent opioid activity, acting as a balanced μ- and κ-opioid receptor agonist . These receptors are primarily found in the central and peripheral nervous system and are involved in pain regulation .

Mode of Action

this compound interacts with its targets, the μ- and κ-opioid receptors, by binding to these receptors . This binding action triggers a series of biochemical reactions that lead to the compound’s effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those related to pain perception and response. By acting on the μ- and κ-opioid receptors, this compound can influence the transmission and perception of pain signals in the nervous system .

Pharmacokinetics

As an opioid peptide, it is expected to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of pain signals. By binding to μ- and κ-opioid receptors, this compound can inhibit the transmission of pain signals, leading to analgesic effects . It also possesses respiratory depressive properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as other drugs or chemicals, can affect the absorption, distribution, metabolism, and excretion of this compound . Additionally, genetic factors can influence how an individual responds to this compound .

Future Directions

Research on opioid peptides like Metorphamide is ongoing, and there are many unanswered questions. An important direction for research is the delineation of the role of individual peptides . The opioid peptides play complex and overlapping roles in a variety of systems, including reward pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adrenorphin is synthesized through the proteolytic cleavage of proenkephalin A. This process involves the cleavage on the amino side of an arginine-proline sequence . The synthetic route typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Adrenorphin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Adrenorphin: this compound is unique due to its balanced agonist activity at both μ- and κ-opioid receptors, whereas other opioid peptides often exhibit selectivity for one receptor subtype. Additionally, this compound’s C-terminal amidation distinguishes it from other opioid peptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOQRTJDYAHKPY-MWSMAVIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69N15O9S
Record name adrenorphin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Adrenorphin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

984.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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